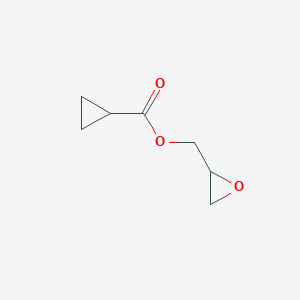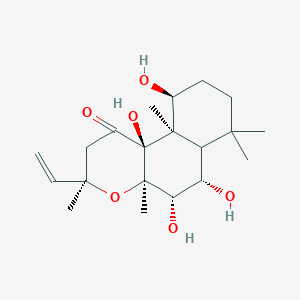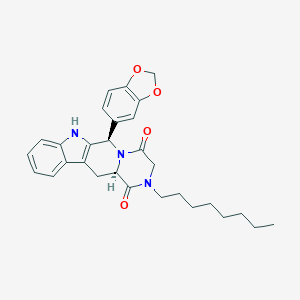
Cadherin Peptide, avian
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadherin Peptide, avian, is a calcium-dependent glycoprotein that plays a crucial role in homophilic cell-cell adhesion. This peptide is involved in the adhesion of cells within tissues, ensuring that cells are bound together. It is particularly significant in the context of neural development and cellular adhesion processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadherin Peptide, avian, is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Cadherin Peptide, avian, primarily undergoes reactions related to its role in cell adhesion. These include:
Calcium-dependent adhesion reactions: The peptide interacts with calcium ions to facilitate cell-cell adhesion.
Inhibition of cell adhesion: The peptide can inhibit the adhesion of bovine brain microvessel endothelial cells in a dose-dependent manner.
Common Reagents and Conditions:
Calcium ions (Ca2+): Essential for the adhesion process.
Buffer solutions: Used to maintain the pH and ionic strength during reactions.
Major Products: The primary product of these reactions is the formation of stable cell-cell adhesion complexes, which are crucial for maintaining tissue integrity .
Scientific Research Applications
Cadherin Peptide, avian, has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modifications.
Biology: Plays a significant role in studying cell adhesion mechanisms and neural development.
Medicine: Investigated for its potential in cancer research, particularly in understanding tumor cell adhesion and metastasis.
Industry: Utilized in the development of biomaterials and tissue engineering applications
Mechanism of Action
Cadherin Peptide, avian, exerts its effects through homophilic cell-cell adhesion. The peptide binds to calcium ions, which are essential for its adhesive properties. The binding of calcium ions induces conformational changes in the peptide, allowing it to interact with other cadherin molecules on adjacent cells. This interaction leads to the formation of stable adhesion complexes, which are crucial for maintaining tissue structure and integrity .
Comparison with Similar Compounds
E-cadherin (epithelial cadherin): Involved in epithelial cell adhesion.
N-cadherin (neural cadherin): Plays a role in neural cell adhesion.
P-cadherin (placental cadherin): Important for placental cell adhesion.
Uniqueness: Cadherin Peptide, avian, is unique due to its specific sequence and its role in avian species. It is particularly significant in studying avian neural development and cell adhesion mechanisms. Unlike other cadherins, it has a distinct sequence that allows for specific interactions in avian cells .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51)/t22-,23-,25-,26-,27-,28-,29-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQWIUMNGZLLJ-YZAJHECDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H75N17O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571080 |
Source


|
| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127650-08-2 |
Source


|
| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)




![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)



